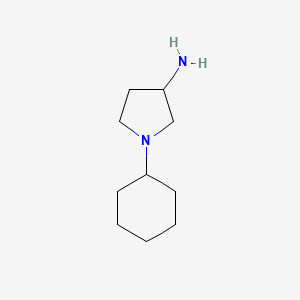

1-Cyclohexylpyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Cyclohexylpyrrolidin-3-amine” is a chemical compound with the molecular weight of 168.28 . It is available in liquid form .

Molecular Structure Analysis

The IUPAC name for “this compound” is 1-cyclohexyl-3-pyrrolidinamine . The InChI code for this compound is 1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2 .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Cycloaddition and Iminium Ion Intermediates

The compound N-arylpyrrolidine derivatives, which include structures related to 1-Cyclohexylpyrrolidin-3-amine, can react with tert-butyl hydroperoxide to yield tetracyclic amines through cycloaddition of corresponding iminium ion and enamine intermediates. These reactions showcase the compound's potential in creating complex molecular structures (Rao & Periasamy, 2015).

Radical Cyclizations and γ-Amino Alcohols Synthesis

The compound can be involved in N-silyl-tethered radical cyclizations, leading to silapyrrolidine adducts. These adducts can be transformed into γ-amino alcohols, indicating its utility in synthesizing these significant compounds (Blaszykowski et al., 2003).

Synthesis of N-Cyclohexyl-imidazo[1,2-a]pyridin-3-amine Derivatives

This compound is involved in the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives are synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, highlighting its role in synthesizing structurally diverse compounds (Ghorbani-Vaghei & Amiri, 2014).

Amination of Aryl Chlorides in Water

The compound is utilized in catalyzing the amination of aryl chlorides in water, demonstrating its potential in facilitating reactions in aqueous environments, which is significant for developing greener chemical processes (Xu, Gong, & Wu, 2007).

Asymmetric Amination

This compound is also involved in asymmetric amination, as seen in the use of trans-cyclohexanediamine benzimidazole derivative as a hydrogen-bond catalyst. This highlights its potential utility in creating enantioselective compounds, a critical aspect in pharmaceutical synthesis (Trillo, Gómez-Martínez, Alonso, & Baeza, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 1-Cyclohexylpyrrolidin-3-amine are currently unknown

Biochemical Pathways

As a pyrrolidine alkaloid, it may potentially influence various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Eigenschaften

IUPAC Name |

1-cyclohexylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEPZAJVZHRORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2604206.png)

![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2604210.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2604212.png)

![5-chloro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2604217.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2604226.png)